p-Decyloxybenzylidene p-toluidine
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Overview
Description
p-Decyloxybenzylidene p-toluidine: is an organic compound with the molecular formula C24H33NO It is characterized by the presence of a decyloxy group attached to a benzylidene moiety, which is further connected to a p-toluidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Decyloxybenzylidene p-toluidine typically involves the condensation reaction between p-decyloxybenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Decyloxybenzylidene p-toluidine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, where the imine group is reduced to an amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, supported zeolite nanoparticles.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 4,4′-dimethylazobenzene, 4,4′-dimethylazoxybenzene.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: p-Decyloxybenzylidene p-toluidine is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, including its use as a pharmacological agent .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-Decyloxybenzylidene p-toluidine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for the catalyst, leading to the formation of oxidation products. The molecular targets and pathways involved in these reactions are still under investigation .
Comparison with Similar Compounds
- p-Methoxybenzylidene p-toluidine
- p-Ethoxybenzylidene p-toluidine
- p-Butoxybenzylidene p-toluidine
Comparison: p-Decyloxybenzylidene p-toluidine is unique due to the presence of the decyloxy group, which imparts distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFSSZJROUJXJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276386 |
Source
|
Record name | p-Decyloxybenzylidene p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53764-62-8, 124454-61-1 |
Source
|
Record name | p-Decyloxybenzylidene p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Decyloxybenzylidene p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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